AT-9010

Antiviral HCV NS5B Polymerase Nucleotide Inhibitor

AT-9010 (CAS 1261253-79-5) is the active triphosphate metabolite of AT-527, offering a unique dual mechanism of action against HCV NS5B polymerase, inhibiting both de novo initiation and primer extension. It demonstrates 1.54-fold greater potency (IC50 = 0.024 μM) than sofosbuvir triphosphate and retains activity against the S282T resistance mutant. This makes it an essential tool for quantitative biochemical studies and resistance profiling.

Molecular Formula C11H17FN5O13P3
Molecular Weight 539.20 g/mol
CAS No. 1261253-79-5
Cat. No. B10858583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAT-9010
CAS1261253-79-5
Molecular FormulaC11H17FN5O13P3
Molecular Weight539.20 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F
InChIInChI=1S/C11H17FN5O13P3/c1-11(12)6(18)4(2-27-32(23,24)30-33(25,26)29-31(20,21)22)28-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19/h3-4,6,9,18H,2H2,1H3,(H,23,24)(H,25,26)(H2,20,21,22)(H3,13,15,16,19)/t4-,6-,9-,11-/m1/s1
InChIKeyGFEXCNGIPRYQFE-GITKWUPZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AT-9010 (CAS 1261253-79-5): Nucleotide Inhibitor Procurement and Comparative Potency Overview


AT-9010 is the triphosphate active metabolite of the guanosine nucleotide prodrug AT-527, functioning as a potent, selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [1]. Unlike many nucleotide analog inhibitors that act solely as non-obligate chain terminators, AT-9010 demonstrates a dual mechanism of action, disrupting both the initiation step of RNA synthesis and primer extension [2]. This triphosphate form, containing a 2′-fluoro-2′-C-methyl substitution on the ribose moiety, exhibits favorable intracellular stability and represents the direct pharmacologically active species responsible for antiviral activity in vitro and in vivo [3].

AT-9010 Procurement Risk: Why In-Class HCV Polymerase Inhibitors Are Not Functionally Interchangeable


Procurement decisions for nucleotide analog inhibitors in antiviral research and development cannot rely on assumed class-level equivalence. AT-9010, as the active triphosphate of AT-527, exhibits a unique dual inhibitory profile—targeting both de novo initiation and elongation steps of the HCV NS5B polymerase—that is not shared by other clinically approved nucleotide analogs such as sofosbuvir triphosphate (GS-461203), which primarily acts via chain termination [1]. Furthermore, AT-9010 demonstrates a distinct resistance profile; specific NS5B amino acid substitutions conferring high-level resistance to other guanosine analogs do not cross-confer resistance to AT-9010, underscoring its mechanistic divergence [2]. Substitution with alternative triphosphates or prodrugs without quantitative verification of target engagement, intracellular activation efficiency, and resistance barrier would compromise experimental reproducibility and invalidate comparative pharmacology studies. The evidence presented below provides the quantitative differentiation required for scientifically justified procurement.

AT-9010 Comparative Potency and Selectivity: Quantitative Evidence for Scientific Selection


HCV NS5B Polymerase Inhibition: AT-9010 versus Sofosbuvir Triphosphate (GS-461203)

AT-9010 demonstrates superior intrinsic potency against recombinant HCV NS5B polymerase compared to sofosbuvir triphosphate (GS-461203), the active metabolite of sofosbuvir. In a standardized biochemical assay using the genotype 1b Con1 NS5B enzyme, AT-9010 exhibited a lower half-maximal inhibitory concentration (IC50), indicating higher affinity and more efficient inhibition of RNA synthesis initiation and elongation [1].

Antiviral HCV NS5B Polymerase Nucleotide Inhibitor

Cellular Antiviral Activity: AT-9010 versus Parent Prodrug AT-527 in HCV Replicon Assays

While AT-9010 is the active triphosphate, its cellular permeability is limited; thus, prodrug strategies are employed for cell-based assays. In HCV genotype 1b replicon cells, the parent prodrug AT-527 exhibits an EC50 of 0.012 μM, which is significantly more potent than the EC50 of 0.105 μM observed for the guanosine nucleoside analog 2'-C-methylguanosine, the nucleoside precursor to AT-9010, when tested in the same system [1]. This quantitative comparison underscores the critical role of the prodrug moiety for intracellular delivery and highlights that AT-9010 itself is the direct comparator for in vitro enzyme assays, while AT-527 serves as the cell-permeable surrogate.

Antiviral HCV Replicon Nucleotide Prodrug

Resistance Profile Differentiation: AT-9010 Activity Against NS5B S282T Mutant Versus Sofosbuvir

The NS5B S282T substitution is the signature resistance mutation for the nucleotide inhibitor sofosbuvir, conferring a significant reduction in susceptibility (approximately 8- to 10-fold increase in EC50 for sofosbuvir in replicon assays) [1]. In contrast, AT-527 (and by extension its active triphosphate AT-9010) retains full activity against the S282T mutant in both biochemical and cell-based assays. Specifically, the EC50 of AT-527 against the S282T replicon was 0.011 μM, compared to 0.012 μM for wild-type, representing a minimal fold-change of 0.9 [2]. This demonstrates that AT-9010 possesses a distinct binding mode that circumvents the primary sofosbuvir resistance pathway.

Antiviral Resistance HCV NS5B Nucleotide Inhibitor

Intracellular Activation Kinetics: AT-9010 Triphosphate Formation Compared to Other Nucleotide Analogs

The efficiency of intracellular conversion to the active triphosphate form is a key determinant of antiviral potency for nucleotide prodrugs. In primary human hepatocytes treated with 10 μM AT-527, the peak intracellular concentration of AT-9010 reached 125 pmol/10⁶ cells at 24 hours, with a half-life of approximately 38 hours [1]. In comparison, under similar experimental conditions, the intracellular half-life of sofosbuvir triphosphate (GS-461203) has been reported as approximately 24-38 hours, with peak concentrations varying based on cell type [2]. While direct head-to-head studies are lacking, the comparable or slightly extended half-life of AT-9010 supports sustained target engagement in long-term treatment paradigms.

Intracellular Metabolism Nucleotide Prodrug Pharmacokinetics

AT-9010 Procurement: Defined Research and Industrial Application Scenarios Based on Quantitative Differentiation


In Vitro HCV NS5B Polymerase Inhibition Assays Requiring High Intrinsic Potency

For biochemical studies assessing direct inhibition of the HCV NS5B RNA-dependent RNA polymerase, AT-9010 is the preferred active triphosphate standard due to its 1.54-fold greater potency (IC50 = 0.024 μM) compared to sofosbuvir triphosphate (GS-461203, IC50 = 0.037 μM) against the genotype 1b Con1 enzyme [1]. This higher affinity enables more sensitive detection of inhibition, particularly in assays with limiting enzyme concentrations or when screening for weak inhibitors in combination studies.

Mechanistic Studies of Nucleotide Analog Resistance and Cross-Resistance Profiling

AT-9010 (via its prodrug AT-527) serves as an essential comparator in resistance profiling panels due to its retained activity against the NS5B S282T mutant, which confers high-level resistance to sofosbuvir (8- to 10-fold EC50 increase) [1]. Researchers investigating resistance pathways or developing next-generation inhibitors can employ AT-527/AT-9010 to define the susceptibility window of novel compounds against viral variants that have escaped first-line nucleotide analogs.

Intracellular Pharmacology Studies of Nucleotide Prodrug Activation and Persistence

The prolonged intracellular half-life of AT-9010 (approximately 38 hours in primary human hepatocytes) [1] makes it a suitable tool compound for investigating the relationship between intracellular triphosphate pharmacokinetics and sustained antiviral activity. This application is particularly relevant for studies aiming to model once-daily dosing regimens or to evaluate the impact of host cell metabolism on nucleotide analog efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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